molecular formula C13H13ClFN3OS B2830396 2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]propanamide CAS No. 2411242-18-5

2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]propanamide

Cat. No. B2830396
CAS RN: 2411242-18-5
M. Wt: 313.78
InChI Key: JFCQRPMSSLRVJG-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly known as CP-690,550 and is a potent inhibitor of Janus kinase 3 (JAK3), a protein that plays a crucial role in the development and functioning of immune cells.

Mechanism of Action

CP-690,550 inhibits 2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]propanamide, a protein that is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. 2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]propanamide plays a crucial role in the development and functioning of immune cells, and its inhibition leads to the suppression of T-cell activation and proliferation. CP-690,550 also inhibits the production of various pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have potent immunosuppressive effects in various in vitro and in vivo studies. The compound suppresses T-cell activation and proliferation, which leads to the suppression of the immune response. CP-690,550 also inhibits the production of various pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases. The compound has been shown to reduce disease activity in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages for lab experiments. The compound is highly selective for 2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]propanamide, which reduces the risk of off-target effects. CP-690,550 has also been shown to have good oral bioavailability, which makes it suitable for oral administration in animal models. However, the compound has some limitations as well. CP-690,550 has a short half-life, which requires frequent dosing in animal models. The compound also has some toxicity concerns, which need to be addressed in further studies.

Future Directions

CP-690,550 has several potential future directions for research. The compound could be further investigated for its potential applications in various autoimmune diseases, transplantation, and cancer. CP-690,550 could also be studied for its combination therapy with other immunosuppressive agents to enhance its efficacy. Additionally, further studies are needed to address the toxicity concerns of the compound and to develop new formulations with improved pharmacokinetic properties.

Synthesis Methods

CP-690,550 is synthesized by reacting 2-amino-5-(3-fluorophenyl)-1,3,4-thiadiazole with 2-chloro-N-(1-ethylpropyl)propanamide in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 80°C. The product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential applications in various fields such as autoimmune diseases, transplantation, and cancer. The compound has shown promising results in preclinical studies for the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has also been investigated for its immunosuppressive effects in organ transplantation to prevent rejection. Additionally, the compound has been studied for its anti-tumor activity in various cancer cell lines.

properties

IUPAC Name

2-chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN3OS/c1-7(14)11(19)16-8(2)12-17-18-13(20-12)9-4-3-5-10(15)6-9/h3-8H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCQRPMSSLRVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)C2=CC(=CC=C2)F)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]propanamide

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